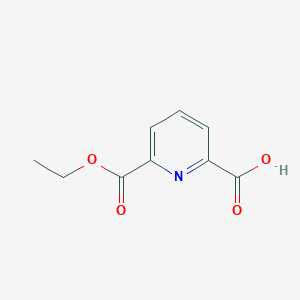
Myraldyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myraldyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.3499 . It is known for its floral, jasmine-like odor and is commonly used in the fragrance industry . This compound is particularly valued for its stability and long-lasting qualities, making it an attractive choice for soap and detergent perfumery .
準備方法
The synthesis of myraldyl acetate involves the esterification of myraldyl alcohol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
化学反応の分析
Myraldyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form myraldyl alcohol and acetic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield myraldyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
科学的研究の応用
Myraldyl acetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound’s floral scent makes it useful in studies of olfactory receptors and scent perception.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
作用機序
The primary mechanism by which myraldyl acetate exerts its effects is through its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. The molecular targets involved are the olfactory receptor proteins, which are part of the G-protein coupled receptor family .
類似化合物との比較
Myraldyl acetate can be compared with other similar compounds such as:
Linalyl acetate: Known for its lavender-like scent, linalyl acetate is also used in the fragrance industry but has a different olfactory profile.
Nerolidyl acetate: This compound has a fresh, sweet, citrus-like odor and is used in various fragrance formulations.
Farnesol: While not an acetate, farnesol has a floral scent and is used in perfumery.
This compound stands out due to its unique combination of stability, long-lasting scent, and floral character, making it a preferred choice in many fragrance applications .
特性
CAS番号 |
72403-67-9 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-12(2)6-4-7-14-8-5-9-15(10-14)11-17-13(3)16/h6,8,15H,4-5,7,9-11H2,1-3H3 |
InChIキー |
IIUKCYITROTKFB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CCCC(C1)COC(=O)C)C |
異性体SMILES |
CC(=CCCC1=CCC[C@@H](C1)COC(=O)C)C |
正規SMILES |
CC(=CCCC1=CCCC(C1)COC(=O)C)C |
Key on ui other cas no. |
72403-67-9 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)













